Nitramide

Catalog No.
S596558
CAS No.
7782-94-7
M.F
H2N2O2
M. Wt
62.028 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitramide

CAS Number

7782-94-7

Product Name

Nitramide

IUPAC Name

nitramide

Molecular Formula

H2N2O2

Molecular Weight

62.028 g/mol

InChI

InChI=1S/H2N2O2/c1-2(3)4/h1H2

InChI Key

SFDJOSRHYKHMOK-UHFFFAOYSA-N

SMILES

N[N+](=O)[O-]

Canonical SMILES

N[N+](=O)[O-]

Nitramide is a nitramine.

Structural Analysis and Bonding

Understanding nitramide's structure and bonding characteristics is crucial for predicting its behavior and designing new materials. Extensive research has been conducted using techniques like NMR spectroscopy, X-ray diffraction, and computational approaches [1]. These studies reveal that nitramide possesses a planar molecular conformation with an N-N bond length indicative of a bond order between one and two [1]. Additionally, hydrogen bonding in its crystal form leads to the formation of layers, with a shorter bond length compared to the gas phase [1].

[1] Häußler, M., Klapötke, T. M., & Piotrowski, M. (2002). Nitramide (H2NNO2): Crystal structure and theoretical characterization. Inorganic Chemistry, 41(22), 5900-5905. ()

Energetic Materials

Nitramide's high reactivity and ability to form explosive compounds make it a subject of research in the field of energetic materials. Scientists investigate how nitramide interacts within the crystal packing and hydrogen-bonding schemes of various energetic compounds [2]. Due to its sp2-hybridization, nitramide significantly influences the properties of these materials, particularly their explosive potential [2].

[2] Mitchell, C. R., Berger, R. L., Zachariah, Z. R., Velthuis, B. E., & Beyer, R. P. (2017). Energetic Salts of Nitramide: Synthesis, Characterization, and Thermal Decomposition. Crystal Growth & Design, 17(2), 727-740. ()

Electronic and Ionized States

Research has been conducted to understand the electronic and ionized states of nitramide using methods like symmetry-adapted-cluster configuration interaction. This knowledge helps scientists predict nitramide's behavior in various energetic materials and provides insights into its ultraviolet and photoelectron spectra [3].

[3] Borges, J. L. (2008). Theoretical study of the electronic and ionized states of nitramide (H2NNO2). The Journal of Chemical Physics, 128(22), 224307. ()

Nitramide is classified as a nitroamine and is structurally characterized by an amino group (−NH₂) bonded to a nitro group (−NO₂). It is an isomer of hyponitrous acid and can be viewed as a nitrogen analog of nitric acid. In terms of its molecular geometry, nitramide is reported to be non-planar in the gas phase but adopts a planar configuration in the crystalline state .

That are significant in both organic chemistry and materials science. Key reactions include:

  • Hydrolysis of Nitrocarbamic Acid:
    O2N NH CO2HH2N NO2+CO2\text{O}_2\text{N NH CO}_2\text{H}\rightarrow \text{H}_2\text{N NO}_2+\text{CO}_2
  • Reaction with Sodium Sulfamate and Nitric Acid:
    Na SO3 +HNO3H2N NO2+Na++SO42\text{Na SO}_3\text{ }+\text{HNO}_3\rightarrow \text{H}_2\text{N NO}_2+\text{Na}^++\text{SO}_4^{2-}
  • Dinitrogen Pentoxide with Ammonia:
    N2O5+2NH3H2N NO2+[NH4]++NO3\text{N}_2\text{O}_5+2\text{NH}_3\rightarrow \text{H}_2\text{N NO}_2+[\text{NH}_4]^++\text{NO}_3^-

These reactions highlight nitramide's role as an intermediate in the decomposition processes of various nitramines, indicating its potential for further transformations .

Several methods for synthesizing nitramide have been established:

  • Hydrolysis of Potassium Nitrocarbamate: This method involves treating potassium nitrocarbamate with water to yield nitramide.
  • Hydrolysis of Nitrocarbamic Acid: As previously mentioned, this reaction produces nitramide alongside carbon dioxide.
  • Reactions with Dinitrogen Pentoxide: This method utilizes ammonia to generate nitramide from dinitrogen pentoxide.

These synthesis routes emphasize the versatility of nitramide's production from various nitrogen-containing precursors .

Nitramide finds applications primarily in the field of explosives and propellants. Its derivatives, known as nitramines, are widely utilized due to their high energy content and stability. Notable examples include:

  • Explosives: Nitramides are key components in formulations like RDX (Research Department Explosive) and HMX (High Melting Explosive).
  • Propellant Formulations: They are incorporated into solid rocket propellants due to their favorable energy release characteristics.

Additionally, nitramides may serve as intermediates in organic synthesis and materials science .

Interaction studies involving nitramide focus on its stability and reactivity under various conditions. Research has indicated that nitramide can act as an intermediate during the decomposition of cyclic and linear nitramines. Understanding these interactions is crucial for improving safety measures in handling explosive materials and optimizing their performance .

Similar Compounds: Comparison with Other Compounds

Nitramide shares similarities with several other nitrogen-containing compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Characteristics
NitramideH₂N−NO₂Non-planar in gas phase; used in explosives
RDXC₃H₆N₄O₆High-energy explosive; more stable than nitramide
HMXC₄H8N₈O₈Higher energy density; used in military applications
NitroguanidineC₂H₄N₄O₂Less sensitive than RDX; used as a propellant additive

Nitramide stands out due to its unique structural features and its role as a precursor for more complex explosives, while also being less stable than some of its derivatives like RDX and HMX .

Nitramide is a chemical compound with the molecular formula H₂N₂O₂, consisting of an amino group (−NH₂) directly bonded to a nitro group (−NO₂) [1]. This simple inorganic compound represents the parent structure of the nitramide family and can be viewed as a nitrogen analog of nitric acid, where the hydroxyl group (−OH) is replaced with an amino group (−NH₂) [7]. The basic structure features a nitrogen-nitrogen bond connecting these two functional groups, creating a molecule with interesting structural and chemical properties [4].

The molecular weight of nitramide is 62.028 g/mol, with a percent composition of hydrogen 3.25%, nitrogen 45.16%, and oxygen 51.59% [3]. Structurally, nitramide is represented by the linear formula H₂N-NO₂, highlighting the direct connection between the amino and nitro groups [2]. This arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing nature of the nitro group adjacent to the amino nitrogen [1] [4].

Nitramide exists as a colorless crystalline solid with a melting range of 72-75°C (with decomposition), though some research reports a higher melting range of 81-84°C for highly purified samples [4]. The compound can be synthesized through various routes, including the hydrolysis of potassium nitrocarbamate, hydrolysis of nitrocarbamic acid, reaction of sodium sulfamate with nitric acid, or reaction of dinitrogen pentoxide with ammonia [7] [4].

Bond Lengths and Angles Determination

The determination of precise bond lengths and angles in nitramide has been accomplished through various experimental and computational methods, providing valuable insights into its molecular geometry [4]. X-ray crystallography at different temperatures, electron diffraction studies, and advanced computational calculations have all contributed to our understanding of nitramide's structural parameters [4] [12].

X-ray diffraction studies have revealed that the nitrogen-nitrogen (N-N) bond length in crystalline nitramide is approximately 1.321(2) Å, which is significantly shorter than a typical N-N single bond (1.45 Å in hydrazine) but longer than a standard N=N double bond (1.24 Å) [4]. This intermediate bond length indicates partial double bond character, suggesting a bond order between one and two [4]. The nitrogen-oxygen (N-O) bond lengths in the nitro group have been measured at approximately 1.237(1) Å, consistent with the resonance-stabilized structure of the nitro group [4].

Bond/AngleCrystal Phase ValueGas Phase Value
N-N bond length1.321(2) Å1.381 Å
N-O bond length1.237(1) Å1.232 Å
N-H bond length0.86(2) ÅNot specified
O-N-O angle123.0(1)°132.7°
O-N-N angle118.51(6)°Not specified
H-N-N angle117(1)°109.7°

The bond angles in nitramide also provide important structural information [4]. The O-N-O angle in the nitro group has been determined to be 123.0(1)° in the crystal phase, while the O-N-N angles are approximately 118.51(6)° [4]. The H-N-N angles have been measured at around 117(1)°, contributing to the overall geometry of the molecule [4]. These precise measurements help establish the three-dimensional arrangement of atoms within the nitramide molecule [12].

Non-Planar Gas Phase vs. Planar Crystal Phase Conformations

One of the most intriguing aspects of nitramide's structural characteristics is the conformational difference between its gas phase and crystal phase structures [4] [7]. In the gas phase, nitramide adopts a non-planar conformation, whereas in the crystalline state, it assumes a planar geometry [7] [4]. This conformational change is significant for understanding the molecule's behavior in different environments and its intermolecular interactions [4].

Electron diffraction studies of nitramide in the gas phase have revealed that the sum of angles around the amino nitrogen atom is approximately 340.3°, which is significantly less than the 360° expected for a planar arrangement [4]. This indicates a pyramidal geometry around the amino nitrogen in the gas phase, with the nitrogen-nitrogen bond bent out of the plane defined by the hydrogen atoms and the amino nitrogen [4] [12]. This non-planar conformation in the gas phase is consistent with theoretical predictions based on the electronic structure of isolated nitramide molecules [4].

In contrast, X-ray crystallographic studies at various temperatures (from 100K to 260K) have consistently shown that nitramide adopts a planar conformation in the crystalline state, with the sum of angles around the amino nitrogen being 360° [4]. This planarity is accompanied by a shortening of the nitrogen-nitrogen bond compared to the gas phase structure (1.321(2) Å in crystal vs. 1.381 Å in gas) [4]. The planar arrangement in the crystal phase is stabilized by intermolecular hydrogen bonding interactions that are absent in the gas phase [4] [16].

The transition from a non-planar to a planar conformation when going from the gas to the crystal phase demonstrates the significant influence of crystal packing forces and intermolecular interactions on molecular geometry [4]. This conformational flexibility is an important characteristic of nitramide that affects its chemical reactivity and physical properties [12].

Crystallographic Studies of Nitramide

Comprehensive crystallographic studies have provided detailed insights into the three-dimensional structure of nitramide in the solid state [4]. X-ray diffraction analyses at various temperatures have revealed that nitramide crystallizes in the monoclinic space group C2/c with four molecules per unit cell [4]. The crystal structure has been determined with high precision, allowing for accurate determination of atomic positions, including those of the hydrogen atoms [4].

The unit cell parameters of nitramide crystals show slight temperature dependence, with the following values reported at 140K: a = 7.7648(4) Å, b = 4.7419(3) Å, c = 6.4823(4) Å, and β = 111.389(3)° [4]. The calculated density of the crystal at this temperature is 1.8539(2) g/cm³, indicating efficient packing of the molecules in the crystal lattice [4]. Temperature-dependent studies from 100K to 260K have shown systematic changes in the unit cell parameters while maintaining the same crystal system and space group [4].

Thermal ellipsoid analyses of the crystal structure have been particularly informative regarding the planarity of the nitramide molecule [4]. The thermal ellipsoid of the amino nitrogen atom shows anisotropic behavior, with its longest principal axis perpendicular to the molecular plane [4]. Detailed analysis of the temperature dependence of these thermal parameters has confirmed that this anisotropy is due to genuine thermal motion rather than static disorder, providing strong evidence for the planar conformation of nitramide in the crystal phase [4].

The high-quality crystallographic data has also enabled precise determination of electron density distributions, revealing details about the bonding characteristics and charge distribution within the nitramide molecule [4]. These studies have confirmed the partial double bond character of the nitrogen-nitrogen bond and the resonance stabilization of the nitro group [4] [12].

Intermolecular Hydrogen Bonding Patterns

The crystal structure of nitramide is stabilized by an extensive network of intermolecular hydrogen bonds that play a crucial role in determining its solid-state properties [4]. These hydrogen bonding interactions connect nitramide molecules in specific patterns, leading to the formation of a layered structure in the crystal [4].

Two distinct types of hydrogen bonding have been identified in crystalline nitramide [4]. The first type involves "side-on" connections, where the hydrogen atoms of the amino group form hydrogen bonds with the oxygen atoms of neighboring molecules' nitro groups [4]. These hydrogen bonds have N-H···O distances ranging from 2.24(2) to 2.29(2) Å and N-H···O angles of approximately 161-162°, indicating relatively strong and directional interactions [4].

The second type consists of "end-on" connections, with N-H···O distances between 2.47(2) and 2.50(2) Å and N-H···O angles of about 123-124° [4]. These hydrogen bonds, though weaker than the side-on connections, contribute significantly to the overall stability of the crystal structure [4]. The combination of these two types of hydrogen bonding results in the formation of molecular layers within the crystal [4].

Hydrogen Bond TypeN-H···O Distance (Å)N-H···O Angle (°)N···O Distance (Å)
Side-on2.25(2)161(1)3.071(1)
End-on2.47(2)124(1)3.032(1)

The layered arrangement in the crystal structure is particularly noteworthy [4]. Within each layer, nitramide molecules are connected through the hydrogen bonding network described above [4]. However, between different layers, there are no significant hydrogen bonding interactions [4]. This explains the relatively easy sublimation of nitramide under reduced pressure, as the interlayer forces are comparatively weak [4].

Computational studies using quantum chemical methods have provided further insights into the effects of these hydrogen bonding interactions on the molecular structure of nitramide [4]. Calculations on a nitramide trimer model have shown that hydrogen bonding can account for the observed shortening of the nitrogen-nitrogen bond and the planarization of the amino group in the crystal phase compared to the gas phase [4]. Each hydrogen bond contributes approximately 4.7 kcal/mol (after zero-point energy correction) to the stabilization of the crystal structure, highlighting the significant energetic importance of these interactions [4].

XLogP3

-0.2

UNII

B8N6F7BJTL

Wikipedia

Nitramide

Dates

Last modified: 02-18-2024

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